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Compound of Interest

2-Chloro-8-methoxy-7-
Compound Name:

methylquinazoline
CAS No.: 956100-68-8
Cat. No.: B3196159

Get Quote

Part 1: Executive Summary & Strategic Rationale

2-Chloro-8-methoxy-7-methylquinazoline is a high-value heterocyclic building block, distinct
from the commoditized 6,7-dimethoxyquinazoline scaffolds (e.g., Gefitinib, Erlotinib) commonly
used in EGFR inhibition. This scaffold features a unique 8-methoxy-7-methyl substitution
pattern that imparts specific steric and electronic properties, making it a "privileged structure”
for targeting c-Jun N-terminal kinases (JNKs) and EGFR mutants where improved selectivity or
metabolic stability is required.

Key Medicinal Chemistry Attributes

e The "Warhead" (C-2 Chlorine): The chlorine atom at the C-2 position is highly activated for
Nucleophilic Aromatic Substitution (SNAr), serving as the primary vector for library
generation.
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» 8-Methoxy Steric Influence: Unlike 6- or 7-substitution, the 8-methoxy group imposes a steric
clash near the N-1/C-2 axis. This restricts the conformational space of substituents at C-2,
potentially enhancing selectivity by preventing binding to kinases with smaller ATP-binding
pockets.

o 7-Methyl Lipophilicity: The methyl group adds critical lipophilicity (

) without the electron-donating resonance magnitude of a methoxy group, subtly tuning the
pKa of the quinazoline ring nitrogens.

Part 2: Reactivity Profile & Pathway Visualization

The core utility of this molecule lies in its electrophilicity at C-2. The pyrimidine ring is electron-
deficient, facilitating attack by nucleophiles.

Reactivity Logic
o Primary Pathway (SNAr): Facile displacement with primary and secondary amines.

o Secondary Pathway (Pd-Catalysis): Suzuki-Miyaura or Buchwald-Hartwig couplings for
introducing carbon or sterically hindered nitrogen nucleophiles.

o Hydrolysis Risk: The C-2 chloride is susceptible to hydrolysis under strong acidic/basic
agueous conditions; anhydrous conditions are preferred for storage and reaction.
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Figure 1: Divergent synthesis pathways from the 2-chloro-quinazoline core. The SNAr pathway
is the dominant route for library expansion.
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Part 3: Detailed Experimental Protocols
Protocol A: SNAr Displacement with Amines (Standard
Library Protocol)

Application: Synthesis of 2-amino-8-methoxy-7-methylquinazoline derivatives. Mechanism:
Addition-Elimination at C-2. Causality: DBU (1,8-Diazabicyclo[5.4.0]Jundec-7-ene) is selected as
the base because it is non-nucleophilic (avoiding side reactions) and soluble in organic media,
effectively scavenging the HCI byproduct.

Reagents

¢ Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)
» Nucleophile: Primary or Secondary Amine (1.2 — 2.0 equiv)
e Base: DBU (2.0 equiv) or DIPEA (3.0 equiv)

» Solvent: Acetonitrile (MeCN) or Isopropanol (IPA)

Step-by-Step Methodology

o Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-8-
methoxy-7-methylquinazoline (200 mg, 0.96 mmol) in anhydrous MeCN (8 mL).

o Addition: Add the desired amine (e.g., trans-4-aminocyclohexanol, 1.92 mmol) followed by
DBU (290 mg, 1.92 mmol).

o Note: If the amine is a hydrochloride salt, increase DBU to 3.0 equiv.
» Reaction: Seal the vial and heat to reflux (80-85 °C) for 12—-16 hours.

o Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.[1][2]6) should
disappear, and a more polar fluorescent spot (product) should appear.

o Workup:

o Cool the mixture to room temperature.
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o Option A (Precipitation): If the product precipitates, filter the solid, wash with cold MeCN
and water, and dry under vacuum.

o Option B (Extraction): Concentrate the solvent in vacuo.[3] Redissolve the residue in DCM
(20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2S0O4.

 Purification: Flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig
Amination

Application: Coupling with electron-deficient anilines or sterically hindered amines that fail
under SNAr conditions. Causality: Pd-catalysis lowers the activation energy for C-N bond
formation when the nucleophile is weak. Xantphos is chosen for its wide bite angle, stabilizing
the reductive elimination step.

Reagents
o Catalyst: Pd2(dba)3 (2 mol%)

e Ligand: Xantphos (4 mol%)
e Base: Cs2C0O3 (2.0 equiv)

e Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

e Setup: In a glovebox or under Argon stream, charge a microwave vial with the quinazoline
core (1.0 equiv), aniline (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3, and Xantphos.

e Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M).

e Reaction: Seal and heat at 100 °C for 4—8 hours (conventional heating) or 120 °C for 30
mins (Microwave).

o Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via HPLC or
Flash Chromatography.
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Part 4: Analytical Data & QC Standards

When characterizing libraries derived from this scaffold, specific NMR signatures confirm the

integrity of the 8-methoxy-7-methyl core.

Table 1: Expected 1H NMR Shifts (DMSO-d6)

Chemical Shift
B . ( o Diagnostic
Position Moiety Multiplicity
Feature
ppm)
Distinct
downfield shift
e Singlet (3H) due to
heteroatom
adjacency.
Benzylic methyl;
verify integration
c-7 Singlet (3H) v ) °
to confirm core
stability.
Ny Doublet ( Ortho-coupling to
Hz) C-5 proton.
N Doublet ( Deshielded by N-
H2) 1 proximity.

Part 5: Safety & Handling

o Skin Sensitization: Quinazolines are potent sensitizers. Always wear nitrile gloves and long

sleeves.

 Inhalation: The 2-chloro derivative is a fine powder that can aerosolize. Weigh inside a fume

hood.

» Reactivity: Avoid contact with strong acids (generates HCI gas) or strong oxidizers.
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o Storage: Store at 2—8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of
the C-Cl bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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